4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline

Medicinal Chemistry Process Chemistry Drug Synthesis

4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline (CAS 183322-18-1) is a synthetic quinazoline derivative primarily utilized as a key chemical intermediate in the multi-step synthesis of targeted cancer therapeutics. Its core structure comprises a bicyclic quinazoline scaffold substituted with a reactive chlorine at the 4-position and two 2-methoxyethoxy chains at the 6- and 7-positions.

Molecular Formula C14H17ClN2O4
Molecular Weight 312.75 g/mol
CAS No. 183322-18-1
Cat. No. B064851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline
CAS183322-18-1
Molecular FormulaC14H17ClN2O4
Molecular Weight312.75 g/mol
Structural Identifiers
SMILESCOCCOC1=C(C=C2C(=C1)C(=NC=N2)Cl)OCCOC
InChIInChI=1S/C14H17ClN2O4/c1-18-3-5-20-12-7-10-11(16-9-17-14(10)15)8-13(12)21-6-4-19-2/h7-9H,3-6H2,1-2H3
InChIKeyZPJLDMNVDPGZIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline: Key Properties and Primary Role as a Critical Pharmaceutical Intermediate


4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline (CAS 183322-18-1) is a synthetic quinazoline derivative primarily utilized as a key chemical intermediate in the multi-step synthesis of targeted cancer therapeutics [1]. Its core structure comprises a bicyclic quinazoline scaffold substituted with a reactive chlorine at the 4-position and two 2-methoxyethoxy chains at the 6- and 7-positions [2]. Physicochemical characterization reports a melting point range of 105-107 °C and a predicted logP consensus value of 2.3, indicating moderate lipophilicity [2]. While it possesses reported in vitro activity as an Aurora kinase 2 (ARK-2) and PDGF inhibitor (also designated CP-335963), its established industrial and research application is overwhelmingly as a precursor for the commercial manufacture of the EGFR tyrosine kinase inhibitor Erlotinib [1][3].

Why 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline Cannot Be Substituted by Other Quinazoline Building Blocks


Generic substitution with other 4-chloroquinazoline derivatives is not feasible due to the precise physicochemical requirements dictated by its role as the penultimate intermediate in Erlotinib synthesis. The two 2-methoxyethoxy chains at the 6- and 7-positions are not arbitrary solubilizing groups; they are identical to the substituents in the final API, Erlotinib. Swapping them for methoxy , ethoxy [1], or using mono-substituted analogs would alter the compound's lipophilicity (predicted LogP of 2.3 vs. 1.27 for the dimethoxy analog), solubility, and subsequent reaction kinetics in the final coupling step with 3-ethynylaniline [2]. Furthermore, any change in the substitution pattern creates a different impurity profile in the final API, failing to meet regulatory specifications for Erlotinib EP Impurity D standards [3]. This specificity renders the compound non-interchangeable with its closest structural analogs for its primary industrial application.

Quantitative Evidence for Selecting 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline over Structural Analogs


Comparative LogP Analysis: Impact on Erlotinib Synthetic Efficiency

A key differentiator for 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline is its higher predicted lipophilicity compared to the dimethoxy analog, 4-Chloro-6,7-dimethoxyquinazoline. The target compound has a consensus LogP of 2.3 , whereas the dimethoxy analog has a predicted LogP of 1.27 . This difference is significant for the final nucleophilic aromatic substitution reaction with 3-ethynylaniline, as the increased lipophilicity of the bis(2-methoxyethoxy) derivative correlates with better solubility in organic reaction media, potentially leading to improved reaction kinetics and yields during Erlotinib API synthesis.

Medicinal Chemistry Process Chemistry Drug Synthesis

Differentiated Physicochemical Properties: Melting Point and Molecular Weight

The target compound's melting point (105-107 °C) [1] is significantly lower than that of its closest comparators, 4-Chloro-6,7-dimethoxyquinazoline (184-188 °C) and 4-Chloro-6-iodoquinazoline (174-178 °C) . Its molecular weight (312.75 g/mol) also distinguishes it from the dimethoxy (224.65 g/mol) and iodo-substituted (290.49 g/mol) analogs. These clear differences in fundamental physical properties provide a simple and reliable method for identity confirmation and quality control, allowing procurement teams to easily distinguish between similar quinazoline building blocks upon receipt.

Analytical Chemistry Quality Control Chemical Procurement

Direct Comparison of Solubility in Common Laboratory Solvents

For researchers employing this compound as a kinase inhibitor (CP-335963), its solubility profile is a critical differentiator. Quantitative solubility data from a single vendor shows 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline has a maximum solubility of 30 mg/mL in DMF and 10 mg/mL in DMSO . This contrasts with the dimethoxy analog, for which solubility data is less readily available, but its lower molecular weight and higher crystallinity (implied by a higher melting point) suggest different and potentially lower solubility in these common vehicles. The defined solubility allows for more accurate preparation of stock solutions for in vitro experiments.

Formulation Science In Vitro Assays Chemical Handling

Validated Role as Erlotinib EP Impurity D for Analytical Quality Control

A unique value proposition of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline is its designation and use as Erlotinib EP Impurity D [1]. This contrasts with its analogs, such as 4-Chloro-6-iodoquinazoline, which is primarily an intermediate for Lapatinib [2], or 4-Chloro-6,7-dimethoxyquinazoline, a more general intermediate for various EGFR inhibitors . The target compound is supplied with detailed characterization data compliant with regulatory guidelines for use in analytical method development, method validation (AMV), and quality control (QC) applications for Erlotinib ANDA submissions or commercial production [1].

Analytical Method Validation Quality Assurance Pharmaceutical Analysis

Optimal Use Cases for Procuring 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline


Commercial-Scale Manufacturing of Erlotinib API

This is the primary industrial application. 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline serves as the penultimate intermediate in the validated synthetic route for Erlotinib [1]. Its specific 6,7-bis(2-methoxyethoxy) substitution pattern is essential for the final nucleophilic coupling step, and its physicochemical properties (LogP of 2.3) are optimized for this specific process . Sourcing high-purity material (>99.0%) is critical for minimizing downstream impurities and ensuring regulatory compliance [2].

Pharmaceutical Quality Control and Analytical Reference Standards

This compound is the official Erlotinib EP Impurity D [3]. QC and analytical development laboratories must procure it to develop, validate, and run HPLC/UPLC methods for detecting and quantifying this specific process-related impurity in Erlotinib drug substance and drug product. Its use is mandated for ANDA submissions and commercial batch release testing, making it a recurring procurement need for generic pharmaceutical manufacturers [3].

In Vitro Kinase Inhibition Studies (as CP-335963)

For biological research, this compound is used as a tool molecule (CP-335963) to study Aurora kinase 2 (ARK-2) and PDGF receptor signaling pathways . Its established solubility profile (30 mg/mL in DMF, 10 mg/mL in DMSO) provides researchers with the necessary data for preparing reliable stock solutions for cell-based assays . This allows for direct investigation of its antiproliferative effects in cancer cell lines without the need for preliminary solubility screening.

Synthesis of Novel Dual-Targeted Inhibitors

As a versatile building block, 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline can be used as a precursor in the synthesis of novel receptor tyrosine kinase (RTK) inhibitors and dual RTK/HDAC inhibitors . Its reactive 4-chloro group is a convenient handle for introducing diverse amine-containing pharmacophores, enabling medicinal chemists to explore new chemical space for anticancer drug discovery .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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